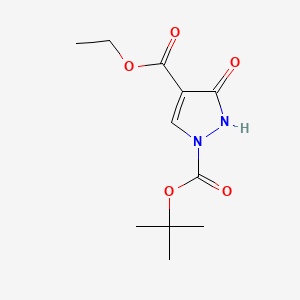

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

2-O-tert-butyl 4-O-ethyl 5-oxo-1H-pyrazole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-5-17-9(15)7-6-13(12-8(7)14)10(16)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAASDFPRJZEMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

-

Starting Materials : Ethyl 3-oxobutanoate (ethyl acetoacetate) and tert-butyl 3-oxobutanoate.

-

Cyclization : Heating with hydrazine hydrate in ethanol induces cyclization, forming the pyrazole ring. The β-ketoesters’ carbonyl groups at positions 1 and 4 facilitate ester retention, while the central ketone tautomerizes to the enol (3-hydroxy group).

Optimization Considerations

-

Solvent : Ethanol or methanol enhances solubility and reaction kinetics.

-

Temperature : Reflux conditions (70–80°C) are typical for complete conversion.

-

Yield : Analogous pyrazole dicarboxylates synthesized via this method report yields of 70–85%.

Sequential Esterification of Pyrazole-1,4-dicarboxylic Acid

Carboxylation and Acid Chloride Formation

-

Carboxylation : Treating 3-hydroxypyrazole with oxalyl chloride introduces carboxylic acid groups at positions 1 and 4. This step, adapted from bis(pyrazol-1-yl)alkane carboxylation, generates pyrazole-1,4-dicarbonyl chloride.

-

Esterification : Reacting the diacid chloride with tert-butanol and ethanol in anhydrous dichloromethane (DCM) yields the target esters.

Key Parameters

-

Catalyst : Triethylamine (TEA) neutralizes HCl, driving the reaction forward.

-

Temperature : Room temperature suffices due to the high reactivity of acid chlorides.

-

Yield : Reported yields for analogous esterifications range from 65–78%.

Superbase-Mediated Alkylation of Pyrazolecarboxylates

Methodology

Adapting the KOH-DMSO superbase system, ethyl 4-pyrazolecarboxylate undergoes alkylation with tert-butyl bromide:

-

Deprotonation : KOH deprotonates the pyrazole at position 1, forming a nucleophilic anion.

-

Alkylation : tert-Butyl bromide reacts with the anion, introducing the tert-butyl ester.

-

Ethyl Ester Retention : The ethyl ester at position 4 remains intact due to milder conditions.

Challenges and Solutions

-

Regioselectivity : Position 1 is preferentially alkylated due to higher acidity (pKa ~14).

-

Side Reactions : Competing O-alkylation is mitigated by using a polar aprotic solvent (DMSO).

-

Yield : Alkylation of pyrazolecarboxylates in superbasic media achieves 60–75% yields.

Comparative Analysis of Synthetic Routes

Spectroscopic Validation

Successful synthesis is confirmed via:

Analyse Chemischer Reaktionen

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Pyrazole-Based Analogs

The following pyrazole derivatives share structural similarity but differ in substituents (Table 1):

Table 1: Key Pyrazole Analogs

Key Observations :

- The 3-hydroxy group in the target compound distinguishes it from analogs like CAS 821767-61-7, enabling hydrogen bonding and oxidation reactions .

- The 4-formyl group in CAS 199003-22-0 offers a reactive site for further derivatization, unlike the hydroxyl group in the target compound .

- Hydroxymethyl and methyl substituents (CAS 121669-69-0, 1934420-54-8) modify solubility and steric hindrance, impacting biological activity .

Piperidine-Based Derivatives

Piperidine analogs, while distinct in their six-membered ring structure, share functionalization patterns (Table 2):

Table 2: Piperidine Derivatives

Key Observations :

- The iodomethyl group in CAS 213013-98-0 facilitates alkylation reactions (yield: 95–96.8% ), whereas the target compound’s hydroxyl group may limit such reactivity.

- Oxo groups at positions 2 or 3 (CAS 71233-25-5, 1313498-26-8) enhance electrophilicity, enabling nucleophilic attacks compared to the hydroxyl group’s hydrogen-bonding capability .

- Piperidine derivatives generally exhibit higher molecular weights (e.g., 397.25 g/mol for CAS 213013-98-0 ) due to their larger ring structure.

Biologische Aktivität

1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate (CAS No. 178424-17-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure conducive to various pharmacological applications, making it a subject of interest in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. In vitro assays indicate that compounds with similar structures exhibit significant inhibitory effects against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). For instance, derivatives containing the pyrazole ring have shown IC values in the low micromolar range against HSV-1, suggesting that modifications at specific positions can enhance antiviral efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. In studies involving lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in whole blood cultures, compounds similar to this compound demonstrated significant suppression of TNFα levels. This suggests a potential role in managing inflammatory conditions .

Antibacterial Activity

Preliminary evaluations of antibacterial activity have shown that certain pyrazole derivatives possess moderate antibacterial properties. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. Specific derivatives have been tested against common bacterial strains, yielding promising results that warrant further investigation .

Case Study 1: Antiviral Efficacy against HSV

In a controlled laboratory setting, researchers tested the efficacy of several pyrazole derivatives against HSV using Vero cells. Among the tested compounds, those structurally related to this compound exhibited notable reductions in viral replication with EC values reported between 5 to 20 μM. This positions the compound as a candidate for further development as an antiviral agent .

Case Study 2: Anti-inflammatory Response in Mouse Models

In vivo studies assessed the anti-inflammatory effects of pyrazole derivatives in mouse models subjected to carrageenan-induced paw edema. The results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential utility in treating inflammatory diseases .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification, alkylation, and functional group transformations. For example, a five-step protocol includes:

- Step 1 : NaH-mediated alkylation in DMF at 0°C (89% yield).

- Step 2 : Oxidation with 3-chloroperbenzoic acid in CH₂Cl₂ (97% yield).

- Step 3 : Hydrolysis under basic conditions (aq. NaOH, ethanol/THF, 18 h, 60°C).

- Step 4 : Coupling with HOBt/EDC in DMF (34% yield).

- Step 5 : HCl gas treatment for deprotection (99% yield) .

- Optimization Strategies : Adjusting solvent polarity (e.g., DMF vs. EtOAc), temperature control (e.g., 0–20°C for sensitive steps), and stoichiometric ratios (e.g., excess K₂CO₃ for SN2 reactions) can improve yields .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning, as demonstrated for analogous pyrazole derivatives (e.g., 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate) .

- LCMS and NMR : Use LCMS (e.g., Method 5: 1.07 min retention time, [M+H]⁺ = 698.8) for purity assessment and ¹H/¹³C NMR to verify ester groups, tert-butyl splitting patterns, and hydroxyl proton signals .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated into the experimental design for synthesizing derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use tools like DFT to predict transition states and energetics for key steps (e.g., ester hydrolysis or cyclization).

- Feedback Loops : Implement ICReDD’s approach, where experimental data (e.g., failed cyclization attempts ) are fed back into computational models to refine reaction pathways and identify optimal conditions (e.g., solvent, catalyst) .

Q. How to address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine X-ray data (for absolute configuration) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in NOESY or COSY correlations. For example, crystallographic data confirmed the tert-butyl group’s orientation in a related compound, resolving NMR-based misassignments .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectral regions .

Q. What statistical experimental design (DoE) methods are effective in optimizing reaction parameters?

- Methodological Answer :

- Factorial Design : Vary factors like temperature (20–100°C), solvent (DMF vs. THF), and catalyst loading to identify interactions affecting yield. For instance, a central composite design revealed that DMF and Cs₂CO₃ at 100°C maximized coupling efficiency (24.52% yield) .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. byproduct formation) to pinpoint optimal conditions .

Q. What are the challenges in achieving cyclization or functionalization of this compound, and how can they be methodologically addressed?

- Methodological Answer :

- Cyclization Failures : Hydrazine-mediated cyclization attempts under basic conditions (MeOH/EtOH reflux) often fail due to steric hindrance from the tert-butyl group. Alternative approaches include:

- Microwave-Assisted Synthesis : Reduce reaction time and improve energy transfer for strained intermediates.

- Protecting Group Strategies : Temporarily mask the hydroxyl group (e.g., TBS protection) to reduce steric bulk during cyclization .

- Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, as demonstrated for iodomethyl intermediates in related piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.